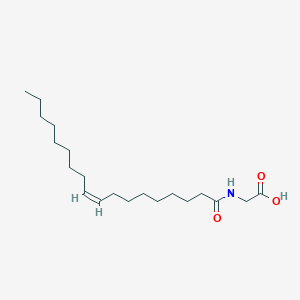

N-Oleoylglycine

Description

Properties

IUPAC Name |

2-[[(Z)-octadec-9-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFXACZRFJDURI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317121 | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2601-90-3 | |

| Record name | N-Oleoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(1-Oxo-9-octadecenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(1-oxo-9-octadecenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Oleoylglycine (OlGly): From Discovery and Isolation in the Brain to its Role as a Key Signaling Lipid

An In-depth Technical Guide for Researchers

Abstract: The discovery of the endocannabinoid anandamide catalyzed a paradigm shift in neuroscience, unveiling a vast, complex network of lipid signaling molecules. Within this expanding "endocannabinoidome," the N-acyl amino acids have emerged as a class of significant biological modulators. This technical guide focuses on one such lipid, N-Oleoylglycine (OlGly), a conjugate of oleic acid and glycine. We provide a comprehensive overview of its discovery, detailed, field-proven protocols for its isolation and quantification from brain tissue, and a thorough examination of its biosynthesis, degradation, and key signaling pathways. This document is intended for researchers, neuroscientists, and drug development professionals seeking to investigate the role of OlGly in physiology and disease.

Part 1: The Discovery and Endogenous Presence of this compound

A New Frontier in Lipidomics

The groundbreaking identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for the cannabinoid receptor in 1992 triggered a wave of research into other potential lipid mediators in the brain.[1] This led to the burgeoning field of lipidomics, which sought to systematically identify and characterize the full complement of lipids in biological systems. It was within this exploratory context that this compound (OlGly) was identified not as the target of a specific receptor hunt, but as part of a broader, systematic search for novel N-acyl amides.

The laboratory of the late J. Michael Walker was instrumental in this effort, isolating dozens of novel lipids from various biological tissues.[2] In a seminal 2009 review, his group formally introduced OlGly, alongside N-stearoyl glycine, N-linoleoyl glycine, and N-docosahexaenoyl glycine, as newly identified members of the endogenous N-acyl glycine family.[2][3] This discovery was the result of meticulous analysis of tissue lipid extracts using advanced mass spectrometry techniques, which revealed the natural occurrence of these molecules and hinted at their potential physiological relevance.[4][5] Unlike anandamide, OlGly's discovery was a triumph of technology-driven exploration, showcasing the power of lipidomics to uncover previously unknown signaling molecules.

Endogenous Levels of this compound in the Brain

OlGly is present at low but functionally significant concentrations in the mammalian brain. Its levels can be dynamically regulated in response to physiological and pathological stimuli, such as chronic exposure to drugs of abuse.[6][7] Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) has established baseline concentrations in key regions of the brain's reward circuitry, as summarized below.

| Brain Region | Species | Endogenous Concentration (Control) | Method of Quantification | Reference |

| Prefrontal Cortex (PFC) | Mouse | ~0.15 ng/mg tissue | LC-MS | [6][8] |

| Nucleus Accumbens (NAc) | Mouse | ~0.08 ng/mg tissue | LC-MS | [7] |

| Ventral Tegmental Area (VTA) | Mouse | ~0.04 ng/mg tissue | LC-MS | [6][8] |

Table 1: Reported endogenous concentrations of this compound in control mouse brain regions. Values are approximate and can vary based on specific experimental conditions.

Part 2: A Practical Guide to the Isolation and Extraction of OlGly from Brain Tissue

The Rationale for Lipid Extraction

Isolating a lipophilic molecule like OlGly from the highly complex, protein- and water-rich matrix of brain tissue is the critical first step for accurate analysis. The goal is to efficiently extract lipids while simultaneously precipitating proteins and removing water-soluble contaminants. The method developed by Folch and colleagues in the 1950s remains the gold standard for total lipid extraction due to its robustness and efficiency.[9] It relies on a monophasic solvent system of chloroform and methanol to solubilize lipids, followed by the addition of saline to induce a phase separation, partitioning lipids into the lower chloroform layer.

Workflow for OlGly Extraction from Brain Tissue

Caption: Workflow for the extraction of this compound from brain tissue.

Detailed Step-by-Step Protocol: Modified Folch Extraction

This protocol is optimized for the extraction of OlGly and other N-acyl amino acids from a small amount (~50 mg) of brain tissue for subsequent LC-MS/MS analysis.

-

Tissue Preparation:

-

On dry ice, weigh approximately 50 mg of frozen brain tissue into a 2 mL polypropylene tube.

-

Add 500 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., a deuterated analog of an N-acyl amino acid). The internal standard is crucial for correcting for extraction loss and ionization variability.

-

Homogenize the tissue thoroughly using a bead beater or probe sonicator. Keep the sample on ice throughout to minimize enzymatic degradation.

-

-

Lipid Extraction:

-

Add 1 mL of chloroform to the homogenate to achieve a final Chloroform:Methanol ratio of 2:1 (v/v).

-

Vortex the mixture vigorously for 2 minutes. At this stage, the mixture should be a single phase, allowing the solvents to fully penetrate the tissue matrix and dissolve the lipids.

-

Add 300 µL of 0.9% NaCl solution to the tube.

-

Vortex again for 30 seconds. The addition of the salt solution disrupts the monophasic system, inducing a separation into a lower organic phase and an upper aqueous phase.

-

Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in a clear separation of three layers: the top aqueous layer (containing polar metabolites), a middle layer of precipitated protein, and the bottom chloroform layer (containing OlGly and other lipids).

-

-

Collection and Preparation for Analysis:

-

Using a glass Pasteur pipette, carefully aspirate the lower chloroform layer, taking care not to disturb the protein interface. Transfer it to a clean glass tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water). This final sample is now ready for injection.

-

Part 3: Quantitative Analysis by HPLC-MS/MS

The Gold Standard for Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for the selective and sensitive quantification of low-abundance lipids like OlGly from complex biological extracts.[10][11] The HPLC component separates OlGly from other lipids based on its physicochemical properties (e.g., hydrophobicity), while the tandem mass spectrometer provides two levels of mass filtering for unambiguous identification and quantification.

This is achieved using Multiple Reaction Monitoring (MRM), where the first quadrupole selects the parent ion (precursor ion) corresponding to the mass of OlGly, and the second quadrupole selects a specific fragment ion generated after collision-induced dissociation. This precursor-to-product ion transition is highly specific to the analyte of interest.

Analytical Workflow for OlGly Quantification

Caption: HPLC-MS/MS workflow for the quantification of this compound.

Detailed Protocol: HPLC-MS/MS Quantification

This protocol provides a robust starting point for the analysis of OlGly. Parameters should be optimized for the specific instrumentation used.

-

Chromatographic Separation (HPLC):

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at ~50% B, increasing to 95-100% B over 5-10 minutes to elute the hydrophobic lipids.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for N-acyl amino acids as the carboxyl group is readily deprotonated.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for OlGly: The specific precursor-to-product ion transition for this compound is m/z 338.3 → 74.1.[8] The precursor ion [M-H]⁻ has a mass-to-charge ratio (m/z) of 338.3, which fragments to produce the characteristic glycine fragment [Gly-H]⁻ at m/z 74.1.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for OlGly and the internal standard.

-

-

Data Analysis and Quantification:

-

Calibration Curve: Prepare a set of calibration standards with known concentrations of synthetic OlGly and a fixed concentration of the internal standard.

-

Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration. Determine the concentration of OlGly in the brain samples by interpolating their peak area ratios from this curve. Normalize the final concentration to the initial tissue weight (e.g., pmol/g or ng/mg).

-

Part 4: The Life Cycle of this compound: Biosynthesis, Degradation, and Signaling

Biosynthesis Pathway

The primary route for OlGly biosynthesis involves the direct conjugation of an activated fatty acid with glycine.[9] This pathway is catalyzed by a specific enzyme with a preference for long-chain fatty acids.

-

Fatty Acid Activation: Oleic acid is first activated to its coenzyme A (CoA) thioester, Oleoyl-CoA, by an acyl-CoA synthetase.

-

Conjugation: The enzyme Glycine N-acyltransferase-like 3 (GLYATL3) then catalyzes the transfer of the oleoyl group from Oleoyl-CoA to glycine, forming this compound.[12][13][14] Knockdown of GLYATL3 in neuroblastoma cells has been shown to significantly decrease the levels of long-chain N-acylglycines, confirming its central role in this process.[13]

Another proposed, though less established, pathway suggests OlGly can be an intermediate in the biosynthesis of the sleep-inducing lipid oleamide, formed via the oxidative cleavage of OlGly by the enzyme peptidylglycine α-amidating monooxygenase (PAM).[15]

Caption: Primary biosynthetic pathway for this compound.

Degradation

The biological activity of OlGly is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH), the same enzyme that degrades the endocannabinoid anandamide.[2][11][16] FAAH cleaves the amide bond of OlGly, releasing oleic acid and glycine.[17] While FAAH can hydrolyze OlGly, its efficiency for this substrate is lower compared to anandamide, suggesting that OlGly may have a longer signaling lifetime under certain conditions.[17]

Signaling Pathways: A PPAR-α Agonist

OlGly exerts its biological effects by acting as a signaling molecule that modulates specific cellular pathways. Its most well-characterized function is as a direct agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[10][18]

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid metabolism and energy homeostasis.[5][19][20] When OlGly binds to PPAR-α in the cytoplasm, it induces a conformational change that allows the receptor to translocate to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. The activation of PPAR-α by OlGly is linked to its neuroprotective and addiction-modulating effects.[10][18]

In addition to its primary action on PPAR-α, OlGly has been reported to interact with other pathways, including activating the Cannabinoid Receptor 1 (CB1) and enhancing the PI3K/Akt signaling pathway, highlighting its pleiotropic nature.[14]

Caption: this compound signaling via the PPAR-α pathway.

Conclusion and Future Directions

This compound represents a fascinating example of a lipid mediator discovered through the systematic application of modern lipidomics. From its initial identification in brain tissue to the elucidation of its metabolic pathways and signaling functions, the study of OlGly has provided valuable insights into the complexity of lipid signaling. The robust protocols for its isolation and quantification detailed here provide a foundation for researchers to further explore its role in the central nervous system.

Future research will likely focus on the therapeutic potential of modulating OlGly levels. Given its role in neuroprotection, pain, and addiction, targeting the enzymes responsible for its synthesis (GLYATL3) or degradation (FAAH) could offer novel strategies for treating a range of neurological and psychiatric disorders.

References

- Dempsey, D. R., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. Journal of Lipid Research, 57(4), 639-647. [Link]

- Dempsey, D. R., et al. (2016).

- Rock, E. M., et al. (2021). This compound and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine. Frontiers in Pharmacology, 12, 620588. [Link]

- Dempsey, D. R., et al. (2016). Glycine N-acyltransferase like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells.

- Bradshaw, H. B., et al. (2009). Novel endogenous N-acyl glycines identification and characterization. Vitamins and Hormones, 81, 191-205. [Link]

- Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55211. [Link]

- Yaka, R., et al. (2021). N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice.

- Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]

- Yaka, R., et al. (2022). N-Oleoyl Glycine and Its Derivatives Attenuate the Acquisition and Expression of Cocaine-Induced Behaviors. Cannabis and Cannabinoid Research. [Link]

- Yaka, R., et al. (2021). N-Oleoyl Glycine and N-Oleoyl Alanine Attenuate Alcohol Self-Administration and Preference in Mice.

- Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 314-325. [Link]

- Rimmerman, N., et al. (2008). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. Molecular Pharmacology, 74(1), 213-224. [Link]

- Lauritano, A., et al. (2022). The endocannabinoidome mediator this compound is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. Frontiers in Pharmacology, 13, 951151. [Link]

- Legrand, J. D., et al. (2006). In vivo evidence that this compound acts independently of its conversion to oleamide.

- Hillard, C. J. (2015). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. Current Neuropharmacology, 13(6), 775-783. [Link]

- GeneCards. (n.d.). GLYATL3 Gene. GeneCards The Human Gene Compendium.

- Pini, A., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-κB Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(21), 13083. [Link]

- Piscitelli, F., et al. (2015). Neuroprotective effects of this compound in a mouse model of mild traumatic brain injury. Journal of Neurochemistry. [Link]

- Piscitelli, F., et al. (2020). Protective Effects of this compound in a Mouse Model of Mild Traumatic Brain Injury. ACS Chemical Neuroscience, 11(7), 1117-1128. [Link]

- Dempsey, D. R., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? ACS Chemical Neuroscience, 9(3), 419-427. [Link]

- Rashed, M. S., et al. (1996). Synthesis and characterisation of acyl glycines. Their measurement in single blood spots by gas chromatography-mass spectrometry to diagnose inborn errors of metabolism.

- Evans, R. M., et al. (2004). Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. Endocrine Reviews, 25(5), 751-782. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Owczarek, K., et al. (2024). N-acyl glycines produced by commensal bacteria potentiate GLP-1 secretion as GPCR ligands. Biomedicine & Pharmacotherapy, 180, 117467. [Link]

- Bradshaw, H. B., et al. (2009). The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways. BMC Biochemistry, 10(1), 14. [Link]

- Devane, W. A., et al. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946-1949. [Link]

- Christodoulou, C., et al. (2020). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. Frontiers in Immunology, 11, 606530. [Link]

- Peters, J. M., et al. (2012). THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION. Nature Reviews Cancer, 12(9), 622-633. [Link]

Sources

- 1. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel endogenous N-acyl glycines identification and characterization. | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Oleoyl Glycine and Its Derivatives Attenuate the Acquisition and Expression of Cocaine-Induced Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine [frontiersin.org]

- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 13. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo evidence that this compound acts independently of its conversion to oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The endocannabinoidome mediator this compound is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity [frontiersin.org]

- 19. diva-portal.org [diva-portal.org]

- 20. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Oleoylglycine as a Precursor to Oleamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of N-Oleoylglycine (NOG) and its pivotal role as a direct precursor to the endogenous signaling molecule, oleamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthetic and synthetic pathways, analytical methodologies for characterization, and a comparative analysis of the distinct biological activities of both this compound and oleamide. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the subject matter. We will explore the enzymatic conversion of NOG to oleamide, detail laboratory-scale synthetic and analytical protocols, and present a critical evaluation of their respective physiological and pharmacological significance.

Introduction: Unveiling a Key Biosynthetic Relationship

The landscape of endogenous lipid signaling molecules is in a constant state of expansion, with new players and pathways continually being discovered. Among these, the primary fatty acid amide oleamide has garnered significant attention for its diverse physiological roles, including the regulation of sleep, pain, and mood. The leading hypothesis for its biosynthesis points to this compound as its direct precursor, establishing a critical metabolic link between these two bioactive lipids.

Oleamide was first identified in the cerebrospinal fluid of sleep-deprived cats and has since been the subject of extensive research. Its precursor, this compound, is a lipoamino acid that has also demonstrated intrinsic biological activity, independent of its conversion to oleamide. This guide will dissect this precursor-product relationship, providing the technical details necessary for researchers to investigate these molecules in their own work.

The Biosynthetic Pathway: From this compound to Oleamide

The primary and most supported pathway for the in vivo synthesis of oleamide involves the enzymatic conversion of this compound. This process is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) .

The Role of Peptidylglycine α-Amidating Monooxygenase (PAM)

PAM is a bifunctional enzyme that is well-known for its role in the post-translational modification of peptide hormones, where it catalyzes the C-terminal amidation of glycine-extended peptides. The discovery that PAM can also act on non-peptidic substrates like N-acylglycines was a significant breakthrough in understanding the biosynthesis of primary fatty acid amides.

The conversion of this compound to oleamide by PAM is a two-step oxidative cleavage reaction:

-

Hydroxylation: The first step involves the hydroxylation of the glycine's α-carbon in this compound.

-

Dealkylation: The resulting unstable α-hydroxyglycine intermediate then spontaneously, or with the help of the lyase activity of PAM, decomposes to form oleamide and glyoxylate.

This enzymatic pathway provides a targeted and regulated means of producing oleamide in specific tissues and cellular compartments where PAM is expressed.

Caption: Biosynthetic conversion of this compound to Oleamide.

Laboratory Synthesis of Oleamide from this compound

Proposed Synthetic Protocol: Amidation of this compound

This protocol is based on the principle of activating the carboxylic acid group of this compound, followed by amidation.

Materials:

-

This compound (≥98% purity)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). This step converts the carboxylic acid to an acyl chloride.

-

-

Amidation:

-

Cool the reaction mixture back to 0°C.

-

Slowly add an excess of the ammonia solution (e.g., 3-5 equivalents) to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure oleamide.

-

Self-Validation: The identity and purity of the synthesized oleamide should be confirmed using the analytical techniques described in the following section.

Analytical Characterization of this compound and Oleamide

Accurate and reliable analytical methods are crucial for the identification and quantification of this compound and oleamide in both synthetic and biological samples.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and selective analysis of these lipoamino acids.

Experimental Protocol for HPLC-MS/MS Analysis:

-

Sample Preparation (from biological matrices):

-

Homogenize tissue samples in a suitable solvent (e.g., acetonitrile or a mixture of chloroform and methanol).

-

Perform liquid-liquid extraction or solid-phase extraction to remove interfering substances.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and oleamide.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]⁺ | Specific fragments |

| Oleamide | [M+H]⁺ | Specific fragments |

Note: Specific m/z values should be determined empirically on the instrument used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique, particularly for volatile derivatives of the analytes.

Experimental Protocol for GC-MS Analysis:

-

Derivatization: this compound and oleamide are often derivatized to increase their volatility and improve chromatographic performance. Silylation (e.g., with BSTFA) is a common derivatization method.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and oleamide. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Spectral data for these compounds can be found in public databases such as PubChem.

Comparative Biological and Pharmacological Activities

While this compound is a precursor to oleamide, it is crucial to recognize that both molecules possess distinct biological activities.

Oleamide: A Multifaceted Signaling Molecule

Oleamide's biological effects are pleiotropic, interacting with multiple neurotransmitter systems.

-

Sleep and Sedation: Oleamide is a well-established sleep-inducing factor.

-

Analgesia and Thermoregulation: It exhibits analgesic properties and can induce hypothermia.

-

Receptor Interactions: Oleamide interacts with cannabinoid receptors (CB1), serotonin receptors (5-HT), and GABA-A receptors.

This compound: More Than Just a Precursor

Research has demonstrated that this compound has biological effects that are not simply a result of its conversion to oleamide.

-

Independent CNS Effects: Studies have shown that this compound can induce hypothermia and reduce locomotion to a similar extent as oleamide, but without a corresponding increase in circulating oleamide levels. This suggests that this compound has its own mechanisms of action in the central nervous system.

-

Signaling Pathways: The precise signaling pathways of this compound are still under investigation, but it is known to interact with various cellular targets.

Quantitative Comparison of Biological Activity

Direct comparative quantitative data, such as IC₅₀ or EC₅₀ values, for this compound and oleamide across a range of targets are limited in the literature. However, some in vivo studies provide a basis for comparison.

| Parameter | This compound | Oleamide | Reference |

| Effect on Locomotion | Dose-dependent decrease | Dose-dependent decrease | |

| Induction of Hypothermia | Dose-dependent decrease | Dose-dependent decrease | |

| Conversion to Oleamide in vivo | No significant increase in circulating oleamide | N/A |

This data strongly supports the hypothesis that this compound possesses intrinsic biological activity.

Caption: Comparative overview of the biological activities of this compound and Oleamide.

Conclusion and Future Directions

This compound's role as a precursor to oleamide is a cornerstone of our current understanding of primary fatty acid amide biosynthesis. The enzymatic conversion by PAM provides a specific and regulated pathway for the production of this important signaling molecule. However, the discovery of this compound's independent biological activities opens up new avenues of research. It is no longer sufficient to view this compound merely as an intermediate; it is a bioactive lipid in its own right.

Future research should focus on several key areas:

-

Elucidating the specific receptors and signaling pathways of this compound.

-

Conducting direct comparative studies to determine the relative potencies and efficacies of this compound and oleamide at various biological targets.

-

Developing specific inhibitors for the enzymes involved in the biosynthesis and degradation of these molecules to better understand their physiological roles.

This in-depth technical guide provides a solid foundation for researchers to explore the fascinating and complex relationship between this compound and oleamide. The provided protocols and scientific insights are intended to empower further investigation into the therapeutic potential of these intriguing endogenous lipids.

References

- Mueller, G. P., & Driscoll, W. J. (2009). Biosynthesis of oleamide. Vitamins and hormones, 81, 207-227.

- Merkler, D. J., Merkler, K. A., Stern, W., & Fleming, F. F. (1996). Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase. Archives of biochemistry and biophysics, 330(2), 430–434.

- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). ChemBioChem.

- Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. (2023). ChemBioChem.

- N-Acylglycine Amidation: Implications for the Biosynthesis of Fatty Acid Primary Amides. (1998). Biochemistry, 37(44), 15505-15515.

- Chaturvedi, S., Driscoll, W. J., Elliot, B. M., Faraday, M. M., Grunberg, N. E., & Mueller, G. P. (2006). In vivo evidence that this compound acts independently of its conversion to oleamide.

- Chaturvedi, S., Driscoll, W. J., Elliot, B. M., Faraday, M. M., Grunberg, N. E., & Mueller, G. P. (2006). In vivo evidence that this compound acts independently of its conversion to oleamide.

- Chaturvedi, S., Driscoll, W. J., Elliot, B. M., Faraday, M. M., Grunberg, N. E., & Mueller, G. P. (2006). In vivo evidence that this compound acts independently of its conversion to oleamide.

- Amide synthesis by acyl

- Biosynthesis of oleamide. (2009). Vitamins and hormones, 81, 207-227.

- Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. (2003).

- Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. (2012). Journal of lipid research, 53(8), 1591–1600.

- The Enzymatic Formation of Novel Bile Acid Primary Amides. (2008). Biochemistry, 47(48), 12806-12814.

- N-Undecanoylglycine vs.

- The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration. (2021). International Journal of New Chemistry, 8(4), 400-412.

- Oleamide. Wikipedia.

- Synthesis and Characterization of Oleamide Slip Agent. (2021). International Journal of New Chemistry, 8(4), 442-452.

- High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. (2023). Molecules, 28(18), 6599.

- Biosynthesis of oleamide. (2009). Vitamins and hormones, 81, 207-227.

- Fatty Acid Amide Signaling Molecules. (2010). The AAPS journal, 12(1), 38–51.

- Hiley, C. R., & Hoi, P. M. (2007). Oleamide: a fatty acid amide signaling molecule in the cardiovascular system?. Cardiovascular drug reviews, 25(1), 46–60.

- This compound. PubChem.

- Structure Determination of an Endogenous Sleep-Inducing Lipid, cis-9-Octadecenamide (Oleamide): A Synthetic Approach to the Chemical Analysis of Trace Quantities of a Natural Product. (1996). Journal of the American Chemical Society, 118(3), 580-590.

- Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.

- Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase. (1996). Archives of biochemistry and biophysics, 330(2), 430–434.

- N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. (2023). International Journal of Molecular Sciences, 24(4), 3419.

- Oleic acid derived metabolites in mouse neuroblastoma N18TG2 cells. (2004). Biochemistry, 43(42), 13564–13573.

- Rock, E. M., Limebeer, C. L., Sullivan, M. T., DeVuono, M. V., Lichtman, A. H., Di Marzo, V., Mechoulam, R., & Parker, L. A. (2021). This compound and N-Oleoylalanine Do Not Modify Tolerance

An In-depth Technical Guide to the Interaction of N-Oleoylglycine with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Abstract

N-Oleoylglycine (OLG) is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining significant attention for their diverse biological activities.[1][2] This technical guide provides a comprehensive examination of the molecular interaction between this compound and the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a critical regulator of lipid metabolism and inflammation.[3][4] We will delve into the mechanistic details of PPARα activation by OLG, the subsequent downstream signaling cascades, and the resulting physiological effects. This document serves as a resource for researchers, offering not only foundational knowledge but also detailed, field-proven experimental protocols to investigate and validate this ligand-receptor interaction. Methodologies covered include ligand binding assays, functional reporter gene assays, and in vivo validation strategies, providing a robust framework for future research and therapeutic development.

Introduction to Core Components

This compound (OLG)

This compound is a naturally occurring fatty acid derivative, specifically the amide formed from oleic acid and glycine.[5] It is part of a larger family of bioactive lipids known as N-acyl amino acids.[2] While initially investigated as a potential intermediate in the biosynthesis of the sleep-inducing lipid oleamide, OLG has been shown to possess biological activity independent of this conversion.[6] Accumulating evidence points to its role in various physiological processes, including the regulation of body temperature, locomotion, and neuro-modulatory pathways.[1][6] Its structural similarity to other lipid signaling molecules has made it a compound of interest in the expanded endocannabinoid system, or "endocannabinoidome".[7]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[4][8] It is highly expressed in tissues characterized by high rates of fatty acid catabolism, such as the liver, heart, brown adipose tissue, and kidney.[4][9][10] PPARα functions as a master regulator of lipid and glucose homeostasis.[4] Upon activation by endogenous ligands (e.g., fatty acids) or synthetic agonists (e.g., fibrate drugs), PPARα controls the transcription of a vast network of genes involved in fatty acid uptake, intracellular transport, and mitochondrial β-oxidation.[10][11][12]

The OLG-PPARα Interaction: A Mechanistic Overview

This compound is characterized as a functional agonist of PPARα.[13] This means that while it may be a weak direct binder, its administration leads to the activation of the receptor and the initiation of its downstream signaling cascade.[1] The definitive proof of this relationship comes from studies where the biological effects of OLG are blocked by the presence of a specific PPARα antagonist, such as GW6471.[7][13][14]

The canonical activation pathway for PPARα proceeds as follows:

-

Ligand Activation: OLG enters the cell and activates PPARα, likely within the nucleus where the receptor resides.[12][15]

-

Heterodimerization: Activated PPARα forms an obligate heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[3][16]

-

DNA Binding: This PPARα-RXR complex recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the regulatory regions of target genes.[3][17]

-

Transcriptional Regulation: Upon binding to a PPRE, the complex recruits a suite of co-activator proteins, initiating the transcription of downstream genes. This leads to increased synthesis of proteins involved primarily in lipid metabolism and a concurrent repression of inflammatory pathways.[3][4][18]

Physiological Consequences of PPARα Activation by OLG

The activation of PPARα by OLG triggers significant changes in cellular and systemic physiology.

-

Regulation of Lipid Metabolism: PPARα activation is a primary driver of fatty acid oxidation. It upregulates genes like Carnitine Palmitoyltransferase 1A (CPT1A) for mitochondrial fatty acid transport and Acyl-CoA Dehydrogenase (MCAD) for β-oxidation.[10][18] This leads to a reduction in circulating triglycerides and cellular lipid accumulation.[10]

-

Anti-Inflammatory Action: PPARα activation exerts potent anti-inflammatory effects. It can trans-repress the activity of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the expression of cytokines like IL-6 and IL-1β.[3][4][18]

-

Neuroprotection and Neuromodulation: OLG has demonstrated neuroprotective effects in models of neurotoxicity, a process mediated by PPARα.[7] Furthermore, it has been shown to reduce nicotine reward and withdrawal in mice through its action on this receptor, suggesting a role in addiction pathways.[13][19]

Experimental Protocols for Studying the OLG-PPARα Interaction

To rigorously characterize the interaction between OLG and PPARα, a multi-step experimental approach is required, moving from initial binding confirmation to functional cellular assays and finally to in vivo validation.

Workflow for Characterizing OLG-PPARα Interaction

Protocol 1: Ligand Binding Affinity via Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to determine if OLG can displace a known fluorescent ligand from the PPARα Ligand Binding Domain (LBD).[20]

A. Principle: A small, fluorescently-tagged PPARα ligand (the "tracer") tumbles rapidly in solution, emitting depolarized light. When bound to the much larger PPARα LBD protein, its tumbling slows, and it emits highly polarized light. Unlabeled competitor ligands (OLG) that bind to the same site will displace the tracer, causing a decrease in fluorescence polarization.

B. Materials:

-

Purified, recombinant human PPARα-LBD protein.

-

Fluorescently-labeled PPARα agonist (e.g., a fluorescein-tagged dual activator).[20]

-

This compound (purity >98%).

-

Assay Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

-

384-well, non-stick black plates.

-

Plate reader capable of measuring fluorescence polarization.

C. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X working solution of PPARα-LBD and fluorescent tracer in Assay Buffer. The exact concentrations must be optimized to yield a stable and robust FP signal (typically low nanomolar range).

-

Prepare a serial dilution of this compound in Assay Buffer, starting from a high concentration (e.g., 1 mM) down to sub-micromolar levels. Also prepare a "no competitor" control (buffer only) and a positive control (known PPARα agonist).

-

-

Assay Plate Setup:

-

Add 10 µL of the OLG serial dilutions (or controls) to the wells of the 384-well plate.

-

Initiate the binding reaction by adding 10 µL of the 2X PPARα-LBD/tracer solution to all wells. The final volume will be 20 µL.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate at room temperature for 10-30 minutes to allow the binding to reach equilibrium. The plate should be protected from light.[20]

-

-

Data Acquisition:

-

Read the plate using a plate reader equipped with appropriate filters for the chosen fluorophore. Measure both parallel and perpendicular fluorescence intensity.

-

The instrument software will calculate the fluorescence polarization (mP) for each well.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the OLG concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of OLG required to displace 50% of the fluorescent tracer. This value is indicative of binding affinity.

-

| Compound | Binding Affinity (IC50) | Assay Type |

| Positive Control (e.g., GW7647) | ~5-20 nM | Fluorescence Polarization |

| This compound (OLG) | Expected in µM range | Fluorescence Polarization |

| Negative Control | No displacement | Fluorescence Polarization |

| Table 1: Representative data summary for a PPARα FP binding assay. Actual values for OLG may vary and need to be determined experimentally. |

Protocol 2: Functional Activity via Dual-Luciferase Reporter Gene Assay

This cellular assay determines whether OLG binding to PPARα results in the transcriptional activation of a target gene.[21][22][23]

A. Principle: HEK293T cells are co-transfected with two plasmids: 1) an expression vector containing the PPARα-LBD fused to the GAL4 DNA-binding domain (DBD), and 2) a reporter vector containing the firefly luciferase gene under the control of a GAL4 Upstream Activator Sequence (UAS). A third plasmid expressing Renilla luciferase under a constitutive promoter is included as an internal control.[21][22] If OLG activates the PPARα-LBD, the fusion protein binds the UAS and drives firefly luciferase expression.

B. Materials:

-

HEK293T cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Expression Plasmid: pFA-CMV-PPARα-LBD (encoding GAL4-DBD fused to PPARα-LBD).

-

Reporter Plasmid: pFR-Luc (encoding UAS-driven Firefly Luciferase).

-

Control Plasmid: pRL-SV40 (encoding SV40-driven Renilla Luciferase).

-

Transfection Reagent (e.g., Lipofectamine 3000).

-

This compound and positive control agonist.

-

Dual-Luciferase Reporter Assay System (e.g., Promega).

-

Luminometer.

C. Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of transfection.

-

Prepare the transfection mix according to the manufacturer's protocol, combining the three plasmids (pFA-CMV-PPARα-LBD, pFR-Luc, and pRL-SV40) and the transfection reagent.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of OLG and a positive control agonist in the appropriate cell culture medium.

-

After the 24-hour transfection period, remove the medium and replace it with the medium containing the test compounds.

-

Incubate the cells for another 18-24 hours.

-

-

Lysis and Luminescence Reading:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Following the kit's instructions, add the Firefly Luciferase substrate (LAR II) to each well and measure the luminescence (Reading 1).

-

Add the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the luminescence again (Reading 2).

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence to normalize for transfection efficiency and cell number.[21]

-

Calculate the "Fold Activation" by dividing the normalized ratio of each treated well by the average normalized ratio of the vehicle control wells.

-

Plot the Fold Activation against the logarithm of the OLG concentration and fit the curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Protocol 3: In Vivo Validation Using PPARα Knockout Mice

This protocol is the definitive step to confirm that the physiological effects of OLG are mediated through PPARα.[24][25][26]

A. Principle: If OLG exerts its effects via PPARα, then its administration to mice lacking the PPARα gene (PPARα-/- or "knockout" mice) should fail to produce the effects observed in normal (wild-type, WT) mice.

B. Materials:

-

Wild-type (e.g., C57BL/6J) and PPARα knockout mice (on the same genetic background).

-

This compound, prepared in a suitable vehicle for injection (e.g., saline/ethanol/Tween 80).

-

Equipment for desired physiological measurements (e.g., blood collection for lipid profiling, metabolic cages, behavioral testing apparatus).

C. Step-by-Step Methodology:

-

Animal Grouping and Acclimation:

-

Divide animals into at least four groups:

-

Group 1: WT mice + Vehicle

-

Group 2: WT mice + OLG

-

Group 3: PPARα KO mice + Vehicle

-

Group 4: PPARα KO mice + OLG

-

-

(Optional) Include a fifth group: WT mice + OLG + GW6471 to demonstrate pharmacological blockade.[13]

-

Allow animals to acclimate to handling and housing conditions.

-

-

Dosing Regimen:

-

Administer OLG (e.g., 5-10 mg/kg, intraperitoneal injection) or vehicle daily for a predetermined period (e.g., 7-14 days), depending on the target endpoint.[25]

-

-

Endpoint Measurement:

-

At the end of the study, perform the relevant physiological assessments. For metabolic studies, this could include:

-

Measuring plasma levels of triglycerides and cholesterol.

-

Harvesting liver tissue for gene expression analysis (qRT-PCR) of PPARα target genes (e.g., Cpt1a, Mcad).

-

-

For neuro-behavioral studies, this could involve paradigms such as conditioned place preference or withdrawal assessment.[13]

-

-

Data Analysis:

-

Use appropriate statistical tests (e.g., two-way ANOVA) to compare the effects of the treatment (OLG vs. Vehicle) across the different genotypes (WT vs. KO).

-

Expected Outcome: A significant effect of OLG treatment should be observed in the WT group but should be absent or strongly attenuated in the PPARα KO group. This genotype-treatment interaction provides powerful evidence for a PPARα-dependent mechanism.

-

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a functional endogenous agonist of the PPARα receptor. Its ability to activate this key metabolic regulator underscores its potential as a modulator of lipid metabolism, inflammation, and neurological function. The experimental framework provided in this guide offers a validated pathway for researchers to further explore this interaction. Future research should focus on quantifying the in vivo concentrations of OLG in various tissues under different physiological states, elucidating its precise binding mode within the PPARα ligand-binding pocket, and exploring its therapeutic potential for metabolic syndrome, neurodegenerative disorders, and addiction.

References

- EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]

- Li, Z., et al. (n.d.). Improved dual-luciferase reporter assays for nuclear receptors. PubMed. [Link]

- Li, Z., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

- Springer Protocols. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators.

- RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech. [Link]

- Heinos, A., et al. (2012). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. PMC - PubMed Central. [Link]

- Al-Otaibi, F., et al. (2022). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. MDPI. [Link]

- Chaturvedi, S., et al. (2006). In vivo evidence that this compound acts independently of its conversion to oleamide. PubMed. [Link]

- JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]

- Xu, H. E., et al. (2007).

- Pawlak, M., et al. (2015).

- Singh, P., et al. (2018). Novel Phenoxazinones as potent agonist of PPAR-α: design, synthesis, molecular docking and in vivo studies. PubMed. [Link]

- Porter, A. C., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. PMC - PubMed Central. [Link]

- PubChem. (n.d.). This compound. PubChem - NIH. [Link]

- Venniro, M., et al. (2021). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI. [Link]

- Bradshaw, H. B., et al. (2009).

- JoVE. (2022). Real-Time Monitoring Of Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]

- Springer Nature. (n.d.). Radioligand Binding Studies.

- Iannotti, F. A., et al. (2021). The endocannabinoidome mediator this compound is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. Frontiers. [Link]

- Kerr, D. M., et al. (2018). N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice. PubMed - NIH. [Link]

- Li, Y., et al. (2015). N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte. PubMed. [Link]

- Piserchio, A., et al. (2001). Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry. [Link]

- Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.

- Li, J., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers. [Link]

- Saghatelian, A. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org. [Link]

- Rimmerman, N., et al. (2008). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. PMC - PubMed Central. [Link]

- Goto, T., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. PMC - PubMed Central. [Link]

- Goto, T., et al. (2011).

- Wolfrum, C., et al. (2001).

- Guzmán, M., et al. (2004). Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α). eScholarship.org. [Link]

- Lizarraga, K., et al. (2015). PPARα Activation Induces Nε-Lys-Acetylation of Rat Liver Peroxisomal Multifunctional Enzyme Type 1. PubMed Central. [Link]

- Eder, K., & Ringseis, R. (2019).

- Wolfrum, C., et al. (2001).

- Fu, J., et al. (2005).

- Zhou, Y., et al. (2015).

- Zhou, Y., et al. (2019). Oleoylethanolamide inhibits glial activation via moudulating PPARα and promotes motor function recovery after brain ischemia. PubMed. [Link]

- Guzmán, M., et al. (2004). Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha). PubMed. [Link]

- Fu, J., et al. (2003). Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha.

- Grygiel-Górniak, B. (2014).

- ResearchGate. (2005). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties.

- Payahoo, L., et al. (2019).

Sources

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 5. This compound | C20H37NO3 | CID 6436908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vivo evidence that this compound acts independently of its conversion to oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The endocannabinoidome mediator this compound is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity [frontiersin.org]

- 8. PPARα Activation Induces Nε-Lys-Acetylation of Rat Liver Peroxisomal Multifunctional Enzyme Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]

- 10. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oleoylethanolamide inhibits glial activation via moudulating PPARα and promotes motor function recovery after brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors alpha - and gamma-mediated gene expression via liver fatty acid binding protein: a signaling path to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. caymanchem.com [caymanchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence | MDPI [mdpi.com]

- 20. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eubopen.org [eubopen.org]

- 22. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Oleoylglycine in Adipocyte Differentiation: A Pro-Adipogenic Mechanism

An In-depth Technical Guide for Researchers

Abstract

Adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes, is a fundamental process in energy homeostasis, regulated by a complex transcriptional cascade. While many endogenous lipids are known to influence this process, N-Oleoylglycine (OLGly), a member of the lipoamino acid family, presents a particularly interesting case. Contrary to the inhibitory action of some lipid modulators, emerging evidence indicates that OLGly actively promotes adipocyte differentiation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pro-adipogenic role of OLGly, focusing on its engagement with the cannabinoid receptor 1 (CB1) and subsequent activation of the Akt signaling pathway. We offer detailed experimental protocols for studying these effects in the 3T3-L1 cell model, present frameworks for data interpretation, and discuss the implications for metabolic research and therapeutic development.

Introduction: Adipogenesis and its Core Regulators

Adipose tissue is a critical endocrine organ that regulates systemic energy balance. The formation of new adipocytes, or adipogenesis, is essential for healthy metabolic function, allowing for the safe storage of excess energy as triglycerides. The process is governed by a tightly controlled transcriptional cascade, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/Enhancer-Binding Proteins (C/EBPs) acting as the master regulators.[1][2]

In the canonical in vitro model using 3T3-L1 preadipocytes, differentiation is induced by a hormonal cocktail containing IBMX, dexamethasone, and insulin (MDI).[3] This cocktail initiates a sequence of events:

-

Early Phase: Dexamethasone and IBMX induce the expression of C/EBPβ and C/EBPδ.

-

Terminal Differentiation: These early factors then activate the expression of PPARγ and C/EBPα.[1]

-

Positive Feedback Loop: PPARγ and C/EBPα work in concert, mutually upregulating each other and activating the full suite of genes required for the mature adipocyte phenotype, including those for lipid metabolism (Fabp4, Lipe), glucose uptake (Glut4), and insulin sensitivity.[2]

Any compound that modulates adipogenesis must interface with this core pathway, either by affecting the expression or activity of these master regulators or by activating parallel signaling cascades.

The Surprising Role of this compound: A Stimulator of Adipogenesis

This compound (OLGly) is an endogenous lipoamino acid found in various tissues. While structurally related lipids have diverse effects, research points to OLGly as a direct stimulator of adipogenesis. A key study demonstrated that OLGly enhances lipid accumulation in 3T3-L1 preadipocytes in a dose-dependent manner.[4] This finding is significant as it positions OLGly not as an inhibitor of fat storage, but as a potential endogenous promoter. The biological activity of OLGly appears to be intrinsic and not a result of its conversion to the related lipid amide, oleamide.[5]

Mechanism of Action: The CB1-Akt Signaling Axis

The pro-adipogenic effect of OLGly is not mediated by direct activation of PPARγ. Instead, the evidence points to a mechanism involving the Cannabinoid Receptor 1 (CB1) and the downstream Akt signaling pathway.[4]

-

CB1 Receptor Engagement: OLGly treatment has been shown to stimulate 3T3-L1 differentiation, an effect that is attenuated by a CB1 antagonist. This indicates that OLGly acts, at least in part, through this G protein-coupled receptor.[4]

-

Akt Pathway Activation: The serine/threonine kinase Akt (Protein Kinase B) is a critical node in cell survival and metabolic signaling. OLGly was found to promote the phosphorylation of Akt. The pro-adipogenic effects of OLGly were blocked when the PI3K/Akt pathway was inhibited, confirming that this pathway is essential for its mechanism of action.[4]

This signaling cascade represents a non-canonical pathway for promoting adipogenesis, which may run in parallel to or converge with the classical PPARγ-driven differentiation program.

// Nodes OLGly [label="this compound (OLGly)", fillcolor="#FBBC05", fontcolor="#202124"]; CB1 [label="CB1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt (PKB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adipogenic_Genes [label="Adipogenic Gene\nExpression\n(e.g., PPARγ, FABP4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Accumulation [label="Lipid Droplet\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges OLGly -> CB1 [label=" Binds & Activates"]; CB1 -> PI3K [label=" Activates"]; PI3K -> Akt [label=" Activates (Phosphorylation)"]; Akt -> Adipogenic_Genes [label=" Promotes"]; Adipogenic_Genes -> Lipid_Accumulation [label=" Leads to"]; }

Caption: Workflow: from 3T3-L1 culture to analysis of OLGly's effects.

Protocol 1: 3T3-L1 Adipocyte Differentiation with OLGly Treatment

This protocol describes the standard method for inducing differentiation in 3T3-L1 cells while testing the effect of OLGly. [3][6] Materials:

-

3T3-L1 preadipocytes

-

Growth Medium: DMEM with 10% Bovine Calf Serum (BCS)

-

Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

-

Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.

-

Maintenance Medium: DMEM with 10% FBS.

-

This compound (stock solution in DMSO or ethanol)

-

Vehicle control (DMSO or ethanol)

Procedure:

-

Seeding: Plate 3T3-L1 cells in Growth Medium and culture until they reach 100% confluency. This visual confirmation is critical, as differentiation is initiated by contact inhibition.

-

Growth Arrest: Two days post-confluency (Day 0), replace the medium. The cells are now considered growth-arrested and ready for differentiation.

-

Induction (Day 0): Change the medium to MDI Differentiation Medium. Add OLGly to the desired final concentrations (e.g., 1, 5, 10 µM) to the treatment wells. Add an equivalent volume of vehicle to control wells.

-

Insulin Treatment (Day 2): After 48 hours, remove the MDI medium and replace it with Insulin Medium, again containing the appropriate concentrations of OLGly or vehicle.

-

Maintenance (Day 4 onwards): After another 48 hours, switch to Maintenance Medium containing OLGly or vehicle. Replace this medium every 2 days.

-

Analysis: Full differentiation is typically observed between Day 8 and Day 10, characterized by the appearance of large, multi-locular lipid droplets. The cells are now ready for analysis.

Protocol 2: Assessment of Lipid Accumulation via Oil Red O Staining

Oil Red O is a fat-soluble dye used to visualize and quantify neutral lipid accumulation, providing a robust measure of adipogenesis. [7][8] Procedure:

-

Wash: Gently wash the differentiated adipocytes with Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells with 10% formalin in PBS for 1 hour at room temperature. This step crosslinks proteins, preserving cellular morphology.

-

Wash & Dry: Wash the cells twice with distilled water and allow them to dry completely.

-

Staining: Add Oil Red O working solution (e.g., 0.35 g in 100 mL isopropanol, diluted 6:4 with water) and incubate for 1 hour at room temperature. [7]5. Wash: Wash extensively with water to remove unbound dye.

-

Visualization: Visualize the stained lipid droplets via light microscopy.

-

Quantification: To quantify, elute the dye from the cells using 100% isopropanol. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm. [8]

Data Analysis and Interpretation

Gene and Protein Expression Analysis

To validate the proposed mechanism, it is crucial to measure changes in key molecular markers using quantitative real-time PCR (qRT-PCR) and Western Blotting.

Key Target Genes/Proteins:

-

Adipogenic Markers: Pparg, Cebpa, Fabp4 (aP2), Adipoq (Adiponectin). An increase in these markers confirms successful differentiation.

-

Signaling Pathway Components: Phospho-Akt (p-Akt) and Total Akt (T-Akt). An increased p-Akt/T-Akt ratio in OLGly-treated cells would support the activation of this pathway. [4]* Receptor Expression: Cnr1 (CB1 Receptor). Measuring its expression can confirm the presence of the target receptor.

Table 1: Expected Outcomes of OLGly Treatment on Gene Expression in 3T3-L1 Cells

| Gene Target | Function | Expected Change with OLGly | Rationale |

|---|---|---|---|

| Pparg | Master Regulator of Adipogenesis | ↑ | OLGly promotes the adipogenic program. [4] |

| Fabp4 (aP2) | Fatty Acid Binding & Transport | ↑ | A key downstream target of PPARγ, indicating mature adipocyte function. [2] |

| Adipoq | Adiponectin, an insulin-sensitizing adipokine | ↑ | Marker of functional, mature adipocytes. |

| Cnr1 (CB1) | OLGly Receptor Target | No expected change | The treatment is with a ligand; receptor expression may not be acutely altered. |

Interpreting Quantitative Data

Summarize quantitative results, such as Oil Red O absorbance or relative gene expression, in a clear tabular format to facilitate comparison across different OLGly concentrations.

Table 2: Example Quantitative Data Summary for OLGly Experiment

| Treatment Group | Oil Red O Absorbance (490 nm) | Fabp4 mRNA (Fold Change vs. Vehicle) | p-Akt / Total Akt Ratio (Fold Change vs. Vehicle) |

|---|---|---|---|

| Vehicle Control | 0.15 ± 0.02 | 1.0 | 1.0 |

| OLGly (1 µM) | 0.25 ± 0.03 | 1.8 ± 0.2 | 1.5 ± 0.1 |

| OLGly (5 µM) | 0.48 ± 0.05 | 3.5 ± 0.4 | 2.8 ± 0.3 |

| OLGly (10 µM) | 0.72 ± 0.06 | 5.2 ± 0.5 | 4.1 ± 0.4 |

| OLGly + CB1 Antagonist | 0.21 ± 0.03 | 1.4 ± 0.2 | 1.2 ± 0.1 |

Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a pro-adipogenic signaling molecule, acting through the CB1 receptor and the Akt pathway to enhance the differentiation of preadipocytes. This places OLGly in a unique position among endogenous lipids and opens new avenues for research into the complex regulation of adipose tissue mass.

For researchers in drug development, this pathway presents a novel target. While systemic stimulation of adipogenesis is undesirable in the context of obesity, understanding how to modulate this specific pathway could offer therapeutic potential for conditions of lipodystrophy or for improving the function of existing adipose tissue. Future studies should focus on confirming these findings in vivo and dissecting the interplay between the CB1 and GPR119 receptor systems in response to OLGly in different metabolic states.

References

A consolidated list of all sources cited within this technical guide.

- 3T3-L1 differentiation into adipocyte cells protocol. Abcam. [URL: https://www.abcam.

- Zebisch, K., Voigt, V., Wabitsch, M., & Brandsch, M. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes.Analytical Biochemistry, 425(1), 88-90. [URL: https://pubmed.ncbi.nlm.nih.gov/22440933/]

- 3T3-L1 Differentiation Protocol. MacDougald Lab, University of Michigan. [URL: https://www.med.umich.

- Adipogenic Differentiation of 3T3-L1 Cells: A Complete Protocol & Product Guide. MCE (MedChemExpress). [URL: https://www.medchemexpress.

- 3T3-L1 Pre-Adipocyte Differentiation. Agilent Technologies. [URL: https://www.agilent.

- Li, P., Fan, C., Liu, Y., Wang, C., & Wang, L. (2015). N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte.Biochemical and Biophysical Research Communications, 466(3), 438-443. [URL: https://pubmed.ncbi.nlm.nih.gov/26365111/]

- Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). University of Vermont. [URL: https://www.uvm.edu/vgn/protocols/adipogenic_diff.php]

- Experimental design and composition of the modified adipogenic protocols. ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-design-and-composition-of-the-modified-adipogenic-protocols-On_fig1_343036495]

- Bahmad, H., Daouk, R., Azar, J. H., Sapudom, J., & Al-Sayegh, M. (2020). Modeling Adipogenesis: Current and Future Perspective.Cells, 9(10), 2326. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7603112/]

- Adipogenesis Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10006908]